molecular formula C5HBr2ClOS B14615872 2,5-Dibromothiophene-3-carbonyl chloride CAS No. 57248-40-5

2,5-Dibromothiophene-3-carbonyl chloride

Cat. No.: B14615872
CAS No.: 57248-40-5
M. Wt: 304.39 g/mol
InChI Key: TZKYICXIRLLMKF-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3-carbonyl chloride (CAS 57248-40-5) is a high-purity organosulfur compound with a molecular formula of C5HBr2ClOS and a molecular weight of 304.39 g/mol. This reagent is a versatile synthetic building block characterized by its thiophene ring substituted with two bromine atoms and a highly reactive carbonyl chloride (acid chloride) group. Its primary research value lies in its dual functionality, which allows it to participate in key synthetic transformations and serve as a precursor for advanced materials and biologically active molecules. The compound is a crucial intermediate in materials science, particularly for synthesizing polythiophene-based conductive polymers. These polymers are essential for producing conductive films used in energy storage, biosensing, and photocatalysis. The solid-state polymerization (SSP) of such dibromothiophene derivatives can be influenced by noncovalent interactions in the crystalline phase, such as halogen and hydrogen bonding, making the structural configuration of this reagent highly relevant for material engineering . In organic and medicinal chemistry, the reactive acid chloride group enables efficient nucleophilic substitution reactions. It is commonly used with amines to form carboxamide bonds, creating novel thiophene-carboxamide scaffolds . Such derivatives are extensively investigated for their anticancer properties, with studies showing efficacy against melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines by inducing apoptosis through caspase-3/7 activation and mitochondrial depolarization . The compound's structure also lends itself to metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings, due to the presence of bromine atoms. This makes it a valuable precursor for synthesizing complex thiophene-based trimers and oligomers for use in organic electronics and as chemical probes . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dibromothiophene-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClOS/c6-3-1-2(5(8)9)4(7)10-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYICXIRLLMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540220
Record name 2,5-Dibromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57248-40-5
Record name 2,5-Dibromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromothiophene-3-carbonyl chloride typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-thiophenecarbonyl chloride using bromine in the presence of a catalyst . The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.

    Coupling Reactions: Reagents like palladium catalysts and boronic acids are used in coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-dibromothiophene-3-carbonyl chloride in chemical reactions involves its electrophilic nature. The bromine atoms and the carbonyl chloride group make it highly reactive towards nucleophiles and catalysts. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by activating the bromine atoms for substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromothiophene-3-carbonyl chloride is unique due to the presence of both bromine atoms and a carbonyl chloride group, making it highly versatile in various chemical reactions. This dual functionality allows it to participate in a wider range of synthetic applications compared to its similar compounds .

Q & A

Basic: What synthetic routes are effective for preparing 2,5-Dibromothiophene-3-carbonyl chloride, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves bromination of thiophene derivatives followed by carbonyl chloride formation. A common approach is halogenation of thiophene-3-carbonyl chloride using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. For purification, recrystallization from a 3:1 ethanol-dimethylformamide (DMF) mixture is recommended to achieve >95% purity, as demonstrated in analogous thiophene derivative syntheses . Characterization via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HPLC ensures structural fidelity and purity.

Advanced: How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of bromination in thiophene derivatives?

Methodological Answer:
Regioselectivity in bromination is highly solvent- and temperature-dependent. Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 2- and 5-positions due to enhanced stabilization of the transition state. Kinetic studies suggest that temperatures below 0°C reduce side reactions (e.g., di-bromination at undesired positions). Computational modeling (DFT) can predict electron density distribution on the thiophene ring to optimize conditions .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • 1H NMR^1\text{H NMR}: Absence of aromatic protons confirms complete bromination.
  • IR Spectroscopy: A strong peak at ~1750 cm1^{-1} confirms the carbonyl chloride group.
  • Mass Spectrometry (HRMS): Exact mass matches the molecular formula C5HBr2ClOS\text{C}_5\text{HBr}_2\text{ClOS}.
  • HPLC: Retention time consistency with standards ensures purity (>95%) .

Advanced: How can mechanistic studies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Methodological Answer:
Discrepancies in yields often arise from ligand selection or trace moisture. Systematic studies should:

Vary Catalytic Systems: Compare Pd(PPh3_3)4_4, Pd(dba)2_2, and Buchwald-Hartwig catalysts.

Control Moisture: Use rigorous drying protocols (e.g., molecular sieves in solvents).

Monitor Reaction Kinetics: In-situ IR or GC-MS tracks intermediate formation.
Refer to literature screening strategies (e.g., Table B-3 in ) to identify critical variables .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile carbonyl chloride.
  • Personal Protective Equipment (PPE): Acid-resistant gloves and goggles are mandatory.
  • Spill Management: Neutralize with sodium bicarbonate immediately.
    Toxicological profiles for structurally similar chlorophenols () emphasize respiratory and dermal toxicity mitigation .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • DFT Calculations: Map electrostatic potential surfaces to identify electrophilic hotspots (e.g., carbonyl carbon).
  • Transition State Analysis: Simulate attack by nucleophiles (e.g., amines) to predict activation barriers.
  • Solvent Effects: Use COSMO-RS models to account for solvation dynamics. Published protocols for thiophene derivatives () validate this approach .

Basic: What are common side products during synthesis, and how can they be minimized?

Methodological Answer:

  • Di-brominated Byproducts: Arise from excess brominating agent. Stoichiometric control and stepwise addition mitigate this.
  • Hydrolysis to Carboxylic Acid: Trace moisture converts carbonyl chloride to acid. Use anhydrous conditions and drying tubes.
  • Column Chromatography: Separate impurities using silica gel with hexane:ethyl acetate gradients .

Advanced: How does the electronic nature of the thiophene ring influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Acidic Conditions: Protonation of the carbonyl oxygen increases electrophilicity, accelerating hydrolysis.
  • Basic Conditions: Deprotonation destabilizes the ring, leading to ring-opening.
  • pH-Dependent Stability Studies: Use UV-Vis spectroscopy to monitor degradation at pH 2–12. Cross-reference with chlorophenol stability data () for analogous behavior .

Basic: How should researchers design experiments to test the compound’s compatibility with Grignard reagents?

Methodological Answer:

  • Stepwise Addition: Add Grignard reagents slowly at -78°C to avoid exothermic side reactions.
  • Quenching Protocol: Use ammonium chloride to safely terminate reactions.
  • Product Analysis: 19F NMR^{19}\text{F NMR} (if applicable) or GC-MS identifies coupling products. Analogous methods for aryl halides are detailed in .

Advanced: What strategies address conflicting spectral data in published studies on brominated thiophene derivatives?

Methodological Answer:

  • Meta-Analysis: Compare NMR shifts across solvents (CDCl3_3, DMSO-d6_6) to account for solvent effects.
  • Reproducibility Checks: Replicate key studies under standardized conditions.
  • Collaborative Databases: Use platforms like PubChem to aggregate spectral data. Literature screening frameworks (, Table B-3) provide systematic validation workflows .

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